molecular formula C21H16 B13733089 9-Methyl-10-phenylphenanthrene CAS No. 33498-62-3

9-Methyl-10-phenylphenanthrene

Cat. No.: B13733089
CAS No.: 33498-62-3
M. Wt: 268.4 g/mol
InChI Key: VASMZEZNNVGPBU-UHFFFAOYSA-N
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Description

9-Methyl-10-phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H16. It is a derivative of phenanthrene, where a methyl group is attached to the 9th carbon and a phenyl group is attached to the 10th carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-10-phenylphenanthrene typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with methyl and phenyl substituents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 9-Methyl-10-phenylphenanthrene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9-Methyl-10-phenylphenanthrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-10-phenylphenanthrene involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, affecting replication and transcription processes. Its aromatic structure allows it to participate in π-π stacking interactions, which can influence its binding affinity to different targets. Additionally, its photophysical properties make it useful as a fluorescent probe, where it can emit light upon excitation, providing insights into the microenvironment of the probe .

Comparison with Similar Compounds

Uniqueness: 9-Methyl-10-phenylphenanthrene is unique due to the presence of both methyl and phenyl groups, which can significantly alter its chemical and physical properties compared to its parent compound and other derivatives. These substituents can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

33498-62-3

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

9-methyl-10-phenylphenanthrene

InChI

InChI=1S/C21H16/c1-15-17-11-5-6-12-18(17)19-13-7-8-14-20(19)21(15)16-9-3-2-4-10-16/h2-14H,1H3

InChI Key

VASMZEZNNVGPBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC=C4

Origin of Product

United States

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